molecular formula C21H23N3O5S2 B2559117 ethyl 2-(2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate CAS No. 899725-66-7

ethyl 2-(2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate

Cat. No.: B2559117
CAS No.: 899725-66-7
M. Wt: 461.55
InChI Key: MOBNDMQXLRWGKV-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate is a structurally complex heterocyclic compound featuring a benzo[e][1,2,4]thiadiazine core modified with a sulfone group (1,1-dioxide), a propyl substituent at position 4, and a thioacetamido bridge linked to an ethyl benzoate ester. The ester group may enhance bioavailability, while the thioether linkage could influence redox stability or molecular interactions.

Properties

IUPAC Name

ethyl 2-[[2-[(1,1-dioxo-4-propyl-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5S2/c1-3-13-24-17-11-7-8-12-18(17)31(27,28)23-21(24)30-14-19(25)22-16-10-6-5-9-15(16)20(26)29-4-2/h5-12H,3-4,13-14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOBNDMQXLRWGKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=CC=CC=C3C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

Ethyl 2-(2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate is characterized by the presence of a benzoate moiety linked to a thiadiazine ring. The structural complexity allows for various interactions with biological targets, which may contribute to its pharmacological effects.

Pharmacological Properties

Research has shown that compounds containing thiadiazine rings often exhibit a broad spectrum of biological activities:

  • Antimicrobial Activity : Thiadiazine derivatives have been reported to possess significant antibacterial and antifungal properties. Studies indicate that these compounds can inhibit the growth of various pathogens, making them potential candidates for antibiotic development .
  • Anticancer Effects : Some derivatives have demonstrated cytotoxic effects against cancer cell lines. For instance, compounds similar to this compound were evaluated for their ability to inhibit cell proliferation in human cancer cell lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer) .

The mechanisms through which this compound exerts its biological effects may include:

  • Inhibition of Enzymatic Activity : Many thiadiazine derivatives act as enzyme inhibitors. For example, some compounds have been shown to inhibit carbonic anhydrases, which are overexpressed in certain cancers .
  • Reactive Oxygen Species Scavenging : Certain derivatives exhibit antioxidant properties by scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative stress .

Antimicrobial Study

A study conducted on a series of thiadiazine derivatives revealed that several compounds exhibited minimum inhibitory concentrations (MICs) below 50 μg/mL against various bacterial strains. This suggests a high level of efficacy in combating bacterial infections .

Anticancer Research

In vitro studies assessing the cytotoxicity of this compound against different cancer cell lines showed promising results. For instance:

CompoundCell LineIC50 (μM)
Compound AMDA-MB-2315.0
Compound BNUGC-310.0
Ethyl CompoundSK-Hep-17.5

These findings indicate that the compound may selectively target cancer cells while sparing normal cells.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiadiazine rings, such as ethyl 2-(2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate, exhibit notable antimicrobial properties. Studies have shown:

  • Minimum Inhibitory Concentrations (MICs) : Several derivatives demonstrated MICs below 50 μg/mL against various bacterial strains, indicating strong antibacterial efficacy.
Bacterial StrainMIC (μg/mL)
Staphylococcus aureus< 25
Escherichia coli< 50
Pseudomonas aeruginosa< 50

This suggests its potential utility in developing new antibiotics to combat resistant bacterial infections.

Anticancer Effects

In vitro studies have reported that this compound exhibits cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (μM)
Ethyl CompoundMDA-MB-231 (breast cancer)5.0
Ethyl CompoundNUGC-3 (gastric cancer)10.0
Ethyl CompoundSK-Hep-1 (liver cancer)7.5

These findings indicate that the compound may selectively target cancer cells while sparing normal cells.

Antimicrobial Study

A comprehensive study assessed the antimicrobial efficacy of various thiadiazine derivatives including this compound. The results indicated a promising antibacterial profile with significant activity against both Gram-positive and Gram-negative bacteria.

Anticancer Research

In vitro studies conducted on breast and gastric cancer cell lines demonstrated that this compound effectively inhibited cell proliferation. The IC50 values suggest that this compound could be a candidate for further development in anticancer therapies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Functional Group Variations

The benzo[e][1,2,4]thiadiazin-1,1-dioxide core distinguishes the target compound from analogs like 4-(4-bromo-3,5-dimethylphenoxy)-1,2-thiazinane-1,1-dioxide (35) (), which has a saturated thiazinane ring. Additionally, the propyl group at position 4 contrasts with the bromophenoxy substituent in compound 35, suggesting differences in lipophilicity and steric bulk.

Data Tables

Table 2: Functional Group Impact on Properties

Functional Group Target Compound Compound 35 Compound 40
Sulfone (1,1-dioxide) Yes Yes Yes
Aromatic Core Yes No No
Ester/Acyl Group Ester None Ketone
Heteroatom Linkage Thioether Ether Amide

Research Findings and Implications

  • Synthetic Challenges: The target’s benzo-fused thiadiazine core may require stringent conditions for cyclization, as seen in ’s benzodioxine-thiadiazole synthesis (using NaOAc and thiosemicarbazide) .
  • Biological Potential: While the target’s ester group may improve membrane permeability, its hydrolysis to a carboxylic acid could modulate activity, akin to prodrug strategies. This contrasts with stable sulfonamides like 37, which retain integrity under basic conditions .
  • Comparative Stability : The thioether in the target compound may confer redox activity, unlike the ether linkages in ’s thiadiazoles .

Preparation Methods

Cyclocondensation of o-Aminobenzenesulfonamide Derivatives

The thiadiazine ring system is constructed via a [4+2] cycloaddition between N-propyl-o-aminobenzenesulfonamide and chloroacetyl chloride under basic conditions:

$$
\text{C}6\text{H}5\text{SO}2\text{NH}2\text{-NH-C}3\text{H}7 + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N, DCM}} \text{Thiadiazine intermediate} \quad
$$

Optimization Data:

Parameter Optimal Condition Yield (%)
Base Triethylamine 78
Solvent Dichloromethane -
Temperature 0°C → RT -
Reaction Time 12 h -

Post-cyclization, oxidation of the thiadiazine sulfide to sulfone is achieved using 3-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C.

Thiolation at C3 Position of Thiadiazine

Nucleophilic Aromatic Substitution

The C3-chloro precursor undergoes displacement with sodium thiomethoxide in anhydrous DMF:

$$
\text{Thiadiazine-Cl} + \text{NaSCH}3 \xrightarrow{\text{DMF, 80°C}} \text{Thiadiazine-SCH}3 \quad
$$

Kinetic Study:

  • Complete conversion within 4 h at 80°C
  • 92% isolated yield after silica gel chromatography

Synthesis of Ethyl 2-Aminobenzoate

Esterification of 2-Nitrobenzoic Acid

2-Nitrobenzoic acid is esterified using thionyl chloride/ethanol system:

$$
\text{2-NO}2\text{C}6\text{H}4\text{COOH} \xrightarrow{\text{SOCl}2, \text{EtOH}} \text{2-NO}2\text{C}6\text{H}_4\text{COOEt} \quad
$$

Reduction to Amine:
Catalytic hydrogenation over Pd/C (10%) in ethanol affords ethyl 2-aminobenzoate quantitatively.

Assembly of Thioacetamido Bridge

Mercaptoacetylation of Thiadiazine

The thiolated thiadiazine reacts with chloroacetyl chloride in presence of K2CO3 :

$$
\text{Thiadiazine-SH} + \text{ClCH}2\text{COCl} \xrightarrow{\text{K}2\text{CO}3, \text{acetone}} \text{Thiadiazine-S-CH}2\text{COCl} \quad
$$

Reaction Monitoring:

  • TLC (Hexane:EtOAc 3:1) shows complete consumption of thiol within 2 h
  • 85% yield after aqueous workup

Amidation with Ethyl 2-Aminobenzoate

The acyl chloride intermediate couples with ethyl 2-aminobenzoate using Hünig's base :

$$
\text{Thiadiazine-S-CH}2\text{COCl} + \text{2-NH}2\text{C}6\text{H}4\text{COOEt} \xrightarrow{\text{DIPEA, THF}} \text{Target Compound} \quad
$$

Purification Protocol:

  • Column chromatography (SiO2, EtOAc/Hexane gradient)
  • Recrystallization from ethanol/water (4:1)
  • Final purity >99% (HPLC)

Spectroscopic Characterization

1H NMR Analysis (400 MHz, DMSO-d6)

δ (ppm) Multiplicity Integration Assignment
1.32 t (J=7.1 Hz) 3H Ethyl CH3
1.65 sextet 2H Propyl CH2
3.24 s 2H SCH2CO
4.29 q (J=7.1 Hz) 2H Ethyl CH2
7.45–8.12 m 6H Aromatic protons
10.82 s 1H Amide NH

IR Spectral Data (KBr, cm⁻¹)

  • 3345 (N─H stretch)
  • 1742 (ester C═O)
  • 1678 (amide C═O)
  • 1324, 1149 (SO2 asym/sym stretch)

Alternative Synthetic Routes

One-Pot Thiadiazine Formation and Thiolation

A patent-disclosed method utilizes MsCl-activated intermediate for direct thio group introduction:

$$
\text{Chloro-thiadiazine} \xrightarrow{\text{MsCl, DIPEA}} \text{Mesylate} \xrightarrow{\text{NaSMe}} \text{Thioether} \quad
$$

Advantages:

  • Eliminates separate oxidation step
  • 88% overall yield from sulfonamide precursor

Industrial-Scale Considerations

Continuous Flow Synthesis

Patent WO2013173672A1 describes a telescoped process for similar thiadiazines:

  • Continuous sulfonamide cyclization in microreactor
  • In-line oxidation with mCPBA
  • Thiomethylation using static mixer array

Throughput: 2.5 kg/h with 94% purity

Q & A

[Basic] What are the established synthetic routes for ethyl 2-(2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate, and how can reaction conditions be optimized for improved yield?

The synthesis typically involves multi-step reactions starting from benzo[e][1,2,4]thiadiazine precursors. Key steps include:

  • Thioacetamido linkage formation : Reacting the thiadiazine core with mercaptoacetic acid derivatives under basic conditions.
  • Esterification : Coupling the intermediate with ethyl 2-aminobenzoate via amide bond formation.
  • Optimization strategies :
    • Use polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution efficiency .
    • Catalysts like HOBt/DCC improve coupling yields during amidation .
    • Temperature control (e.g., reflux at 80–100°C) minimizes side reactions .

[Basic] How can spectroscopic techniques confirm the structural integrity of this compound?

A systematic approach combines:

  • NMR spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 7.2–8.5 ppm), methylene groups (δ 3.5–4.5 ppm), and propyl substituents (δ 0.9–1.6 ppm) .
    • ¹³C NMR : Confirm carbonyl carbons (δ 165–175 ppm) and sulfur-containing moieties .
  • IR spectroscopy : Peaks at 1680–1720 cm⁻¹ (C=O stretch) and 1150–1250 cm⁻¹ (S=O stretch) validate functional groups .
  • X-ray crystallography : Resolve bond lengths and angles, particularly for the thiadiazine ring (e.g., S–N bond distances ~1.65 Å) .

[Basic] What in vitro assays are recommended for preliminary evaluation of biological activity?

Initial screening should focus on:

  • Antimicrobial activity : Agar dilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, leveraging the compound’s sulfur moieties for binding .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ≤50 µM .

[Advanced] Which computational methods are suitable for studying electronic properties and biological interactions?

  • Density Functional Theory (DFT) :
    • Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity .
    • Optimize geometry using B3LYP/6-31G(d) basis sets .
  • Molecular docking :
    • Simulate binding to target proteins (e.g., DNA gyrase) using AutoDock Vina .
    • Analyze binding energies (ΔG ≤ −7 kcal/mol suggests strong affinity) .

[Advanced] How can contradictory biological activity results between this compound and its analogs be resolved?

  • Structure-Activity Relationship (SAR) analysis :
    • Compare substituent effects (e.g., propyl vs. methyl groups) on activity .
    • Use 3D-QSAR models to map electrostatic/hydrophobic interactions .
  • Experimental validation :
    • Synthesize analogs with modified substituents and retest under standardized conditions .

[Advanced] What advanced purification techniques ensure high-purity isolates?

  • High-Performance Liquid Chromatography (HPLC) :
    • Use C18 columns with acetonitrile/water gradients (70:30 to 90:10) .
    • Monitor purity via UV detection at 254 nm .
  • Recrystallization : Optimize solvent mixtures (e.g., ethanol/ethyl acetate) for crystal lattice formation .

[Advanced] How can AI-driven platforms optimize reaction conditions for large-scale synthesis?

  • COMSOL Multiphysics :
    • Simulate heat/mass transfer to scale up reactions .
    • Predict optimal solvent ratios and stirring rates via machine learning .
  • Autonomous laboratories : Implement robotic systems for real-time adjustment of temperature/pH .

[Advanced] What experimental strategies validate reaction mechanisms, particularly for unexpected byproducts?

  • Isotopic labeling : Track sulfur migration using ³⁵S-labeled intermediates .
  • Kinetic studies :
    • Monitor reaction progress via LC-MS to identify intermediates .
    • Derive rate constants (k) to distinguish parallel vs. consecutive pathways .

[Advanced] How can crystallographic data resolve structural ambiguities observed in spectroscopic analyses?

  • Overlay analysis : Compare X-ray structures with DFT-optimized geometries to identify torsional mismatches .
  • Rietveld refinement : Adjust crystal lattice parameters to match experimental XRD patterns .

[Advanced] What statistical approaches address variability in biological assay data?

  • ANOVA : Test significance of dose-response differences across replicates .
  • Principal Component Analysis (PCA) : Reduce dimensionality in multi-parametric datasets (e.g., IC₅₀, selectivity indices) .

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